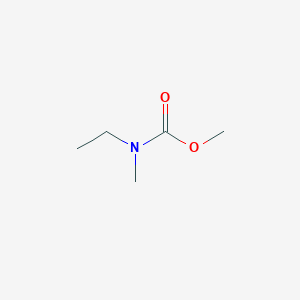
methyl N-ethyl-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-ethyl-N-methylcarbamate is an organic compound belonging to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various industrial applications, including as insecticides, herbicides, and fungicides. This compound is known for its effectiveness as an insecticide and is commonly used in agricultural practices to control pests.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl N-ethyl-N-methylcarbamate can be synthesized through several methods. One common method involves the reaction of methyl isocyanate with N-ethyl-N-methylamine. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high purity.
Another method involves the reaction of methyl chloroformate with N-ethyl-N-methylamine in the presence of a base such as sodium hydroxide. This reaction also yields this compound with high efficiency.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then purified using distillation or crystallization techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl N-ethyl-N-methylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form N-ethyl-N-methylamine and methanol.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carbamic acid derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: N-ethyl-N-methylamine and methanol.
Oxidation: Carbamic acid derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Methyl N-ethyl-N-methylcarbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Studied for its effects on various biological systems, particularly its role as an insecticide.
Medicine: Investigated for potential therapeutic applications due to its ability to inhibit certain enzymes.
Industry: Widely used in the agricultural industry as an insecticide to protect crops from pests.
Mechanism of Action
Methyl N-ethyl-N-methylcarbamate exerts its effects primarily by inhibiting the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. By inhibiting acetylcholinesterase, this compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system in insects, ultimately resulting in their death.
Comparison with Similar Compounds
Methyl N-ethyl-N-methylcarbamate is similar to other carbamate insecticides such as carbaryl and aldicarb. it is unique in its specific structure and the particular pests it targets. Other similar compounds include:
Carbaryl: Another widely used carbamate insecticide with a similar mechanism of action.
Aldicarb: Known for its high toxicity and effectiveness against a broad range of pests.
Ethyl N-methylcarbamate: A closely related compound with similar properties and uses.
This compound stands out due to its specific applications and effectiveness in certain agricultural settings.
Properties
Molecular Formula |
C5H11NO2 |
|---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
methyl N-ethyl-N-methylcarbamate |
InChI |
InChI=1S/C5H11NO2/c1-4-6(2)5(7)8-3/h4H2,1-3H3 |
InChI Key |
FUHWUVYVLXDPDH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2Z)-2-[(2E)-2-[2-(3-azidopropylamino)-3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B13450312.png)
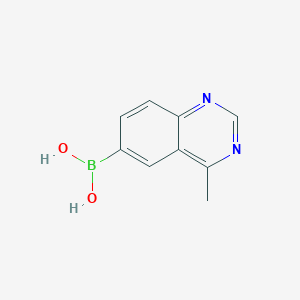
![5,5-Dimethylbicyclo[2.1.1]hexane-1-carbaldehyde](/img/structure/B13450318.png)




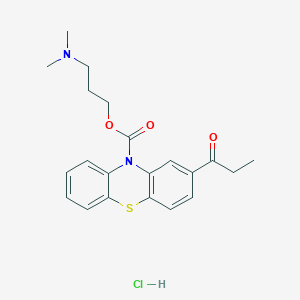

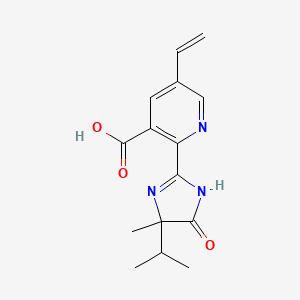
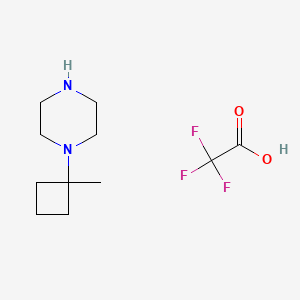
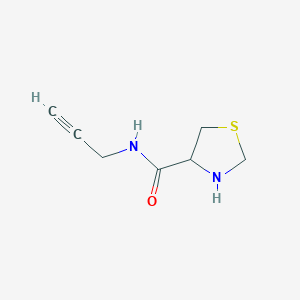

![[(R,R)-Teth-TsDpen RuCl]](/img/structure/B13450394.png)
